molecular formula C10H23ClO3Si B13765104 2,5,8-Trioxa-12-silatridecane, 12-chloro-12-methyl- CAS No. 68400-59-9

2,5,8-Trioxa-12-silatridecane, 12-chloro-12-methyl-

Cat. No.: B13765104
CAS No.: 68400-59-9
M. Wt: 254.82 g/mol
InChI Key: YQBNCFNFOQKVOO-UHFFFAOYSA-N
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Description

12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane is a chemical compound with the molecular formula C10H23ClO3Si. It is characterized by the presence of a silicon atom bonded to a chlorine atom, a methyl group, and a trioxa chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane typically involves the reaction of chlorosilane with a trioxa chain precursor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include chlorosilanes and trioxa chain precursors .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted silatridecanes, while oxidation and reduction reactions produce different silicon-containing compounds .

Scientific Research Applications

12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane involves its interaction with molecular targets through its silicon and chlorine atoms. The silicon atom can form stable bonds with various substrates, while the chlorine atom can participate in substitution reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 12-Chloro-12-methyl-2,5,8-trioxa-12-silatridecane is unique due to its specific combination of a silicon atom bonded to a chlorine atom, a methyl group, and a trioxa chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

68400-59-9

Molecular Formula

C10H23ClO3Si

Molecular Weight

254.82 g/mol

IUPAC Name

chloro-[3-[2-(2-methoxyethoxy)ethoxy]propyl]-dimethylsilane

InChI

InChI=1S/C10H23ClO3Si/c1-12-6-7-14-9-8-13-5-4-10-15(2,3)11/h4-10H2,1-3H3

InChI Key

YQBNCFNFOQKVOO-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCC[Si](C)(C)Cl

Origin of Product

United States

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